molecular formula C9H5NO B1286455 1-Benzofuran-3-carbonitrile CAS No. 55877-31-1

1-Benzofuran-3-carbonitrile

Cat. No.: B1286455
CAS No.: 55877-31-1
M. Wt: 143.14 g/mol
InChI Key: VLLADTXGBAUFMW-UHFFFAOYSA-N
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Description

1-Benzofuran-3-carbonitrile is a heterocyclic organic compound that features a benzofuran ring fused with a nitrile group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzofuran-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxybenzyl cyanide under acidic conditions. Another method includes the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzofuran-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzofuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Benzofuran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Biological Activity

1-Benzofuran-3-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a cyano group at the 3-position. This unique structure is significant in determining its biological properties, as modifications to the benzofuran ring can lead to variations in activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated several benzofuran derivatives against various bacterial strains, demonstrating that certain compounds displayed significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (μg/mL)Target Organism
III50Staphylococcus aureus
IV100Escherichia coli
VI200Candida albicans
1-BFC150Bacillus subtilis

Note : MIC stands for Minimum Inhibitory Concentration, indicating the lowest concentration of a compound that inhibits bacterial growth.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Its structure allows it to interact with specific cellular pathways, making it a candidate for cancer therapy.

Case Study: Structure-Activity Relationship (SAR)

A recent review highlighted the significance of structural modifications in enhancing the cytotoxic effects of benzofuran derivatives. For instance, substituents at the C-2 position have been shown to influence selectivity towards cancer cells significantly.

  • Cytotoxicity Testing : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, such as K562 (leukemia) and A549 (lung cancer).

Table 2: Cytotoxic Activity of Selected Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
MCC1019K5625PLK1 inhibition
1-BFCA54916.4Induction of apoptosis
Compound XHL600.1Tubulin polymerization inhibition

Note : IC50 represents the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death through mitochondrial pathways, as indicated by increased levels of cytochrome c in the cytosol during apoptosis assays.
  • Tubulin Polymerization Inhibition : Some derivatives have demonstrated the ability to disrupt microtubule formation, which is crucial for mitosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzofuran-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via cyclization of substituted phenols with nitrile-containing precursors under acidic or catalytic conditions. For example, condensation reactions using triflic acid or Pd-catalyzed cross-coupling have been reported. Optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to maximize yield. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95%) and detect side products.
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the benzofuran backbone and nitrile group (e.g., a singlet at ~110 ppm in ¹³C NMR for C≡N).
  • FT-IR : A sharp peak at ~2200 cm⁻¹ confirms the nitrile functional group .

Q. What are the standard protocols for crystallizing this compound, and which solvents are optimal?

  • Methodological Answer : Slow evaporation from a saturated solution in dichloromethane/hexane (1:3) at 4°C yields high-quality single crystals. X-ray diffraction (using SHELX-97 ) can resolve molecular packing and bond angles. Avoid protic solvents (e.g., methanol), which may induce polymorphism .

Advanced Research Questions

Q. How can crystallographic data refinement for this compound address challenges like twinning or weak diffraction?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For weak data (e.g., high-resolution >0.8 Å), employ restraints on anisotropic displacement parameters (ADPs) and incorporate Hirshfeld rigid-bond tests to validate thermal motion consistency. ORTEP-3 is recommended for visualizing disorder models .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to identify conformational discrepancies.
  • Dynamic Effects : Consider temperature-dependent NMR to account for rotameric equilibria in solution.
  • Error Analysis : Cross-validate force fields in MD simulations against experimental IR/Raman spectra .

Q. How can researchers design this compound derivatives with enhanced bioactivity while minimizing synthetic complexity?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 5-position to modulate electronic properties without steric hindrance.
  • Retrosynthetic Analysis : Prioritize convergent routes (e.g., Suzuki-Miyaura coupling for aryl substitutions) over linear syntheses.
  • ADME Screening : Use in silico tools (e.g., SwissADME) to predict solubility and metabolic stability early in design .

Q. What advanced techniques characterize intermolecular interactions in this compound co-crystals?

  • Methodological Answer :

  • SCXRD : Resolve π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen-bonding networks (e.g., C≡N···H-C).
  • DSC/TGA : Analyze thermal stability and phase transitions.
  • Hirshfeld Surfaces : Quantify contact contributions (e.g., C-H···O/N) using CrystalExplorer .

Q. Methodological Notes

  • Avoided Sources : Commercial data (e.g., pricing from ) and non-academic platforms (e.g., ) were excluded per guidelines.
  • Software Citations : SHELX and ORTEP are industry standards for crystallography.

Properties

IUPAC Name

1-benzofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLADTXGBAUFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577827
Record name 1-Benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55877-31-1
Record name 1-Benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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